Tert-butyl 4-(3-cyanopyridin-2-yl)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-(3-cyanopyridin-2-yl)piperidine-1-carboxylate is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a piperidine ring substituted with a 3-cyanopyridin-2-yl group and a tert-butyl carboxylate group.
Synthetic Routes and Reaction Conditions:
Starting Materials: Piperidine, 3-cyanopyridine, and tert-butyl chloroformate.
Reaction Steps:
Step 1: Formation of 3-cyanopyridin-2-yl piperidine via nucleophilic substitution reaction.
Step 2: Esterification of the piperidine derivative with tert-butyl chloroformate under basic conditions.
Industrial Production Methods:
Large-scale synthesis involves optimizing reaction conditions to maximize yield and minimize by-products.
Use of continuous flow reactors for efficient production.
Types of Reactions:
Oxidation: Oxidation of the piperidine ring can lead to the formation of piperidin-4-one derivatives.
Reduction: Reduction of the nitrile group to an amine.
Substitution: Nucleophilic substitution reactions at the piperidine nitrogen.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like hydrogen peroxide or chromium(VI) compounds.
Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Using nucleophiles such as alkyl halides in the presence of a base.
Major Products Formed:
Piperidin-4-one derivatives from oxidation.
Piperidine derivatives with an amine group from reduction.
Substituted piperidine derivatives from nucleophilic substitution.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying biological systems due to its structural similarity to natural compounds.
Medicine: Investigated for its pharmacological properties, including potential therapeutic applications.
Industry: Employed in the production of agrochemicals, pharmaceuticals, and other fine chemicals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to receptors or enzymes, leading to a biological response.
Comparison with Similar Compounds
Tert-butyl N-[4-(3-cyanopyridin-2-yl)phenyl]carbamate: Similar structure but with a phenyl group instead of piperidine.
Tert-butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate: Similar ester group but with different substituents on the pyridine ring.
Uniqueness:
The presence of the piperidine ring in tert-butyl 4-(3-cyanopyridin-2-yl)piperidine-1-carboxylate provides unique chemical properties compared to other similar compounds, making it suitable for specific applications.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Further research and development could unlock new uses and benefits.
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Properties
IUPAC Name |
tert-butyl 4-(3-cyanopyridin-2-yl)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-16(2,3)21-15(20)19-9-6-12(7-10-19)14-13(11-17)5-4-8-18-14/h4-5,8,12H,6-7,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOWNJIYASJETTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=C(C=CC=N2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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